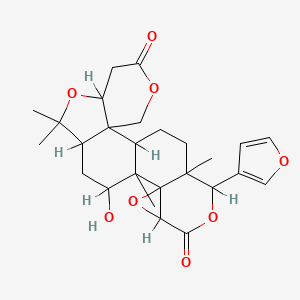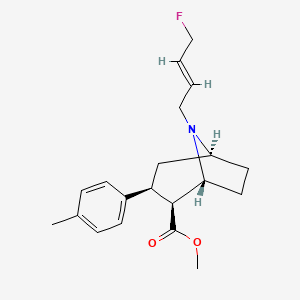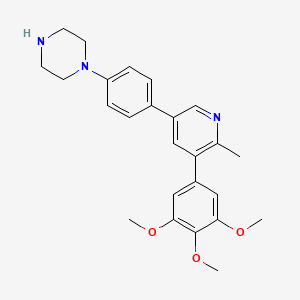
ルミノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Limonol is a natural tetracyclic triterpenoid compound . It is usually derived from the plants of Rutaceae and Meliaceae, and can be isolated from many traditional Chinese medicines (TCM) and fruits .
Molecular Structure Analysis
The molecular formula of Limonol is C26H32O8 and its molecular weight is 472.53 . The position and group of the substituents of Limonol are key in affecting pharmacological activity and bioavailability .
Physical And Chemical Properties Analysis
Limonol is a white amorphous powder, slightly soluble in dichloromethane and easily soluble in methanol . The amount of both flavonoids and limonoids was higher in the Lemon product than in the Mixed Citrus one, as well as the TPC and the antioxidant activity .
科学的研究の応用
法科学
ルミノール化学発光(LCL)は、法科学において重要な役割を果たしています {svg_1}. これは非常に感度の高い検出方法であり、犯罪現場の調査、特に犯罪現場に残された微量の血液の検出に特に役立ちます {svg_2}.
生物医学
LCLは、生物医学においても広く使用されています {svg_3}. これは、タンパク質、炭水化物、DNA、RNAなどのマクロ分子やミクロ分子の定量化と検出に使用されます {svg_4}.
臨床科学
臨床科学では、LCLはさまざまな診断目的で使用されています {svg_5}. その選択性、簡便性、低コスト、高感度により、非常に有用な検出方法です {svg_6}.
環境モニタリング
ルミノールベースの方法は、環境モニタリングにおいてバイオセンサーとして使用されています {svg_7}. これらのバイオセンサーは、さまざまな環境汚染物質を検出および定量化でき、環境保護のための重要なデータを提供します {svg_8}.
製薬業界
製薬業界では、ルミノールは細胞の局在化や生物学的トレーサーとして使用されています {svg_9}. これは、体内のさまざまな薬物の分布と濃度を追跡するのに役立ちます {svg_10}.
レポーター遺伝子ベースのアッセイ
ルミノールは、レポーター遺伝子ベースのアッセイやその他のいくつかの免疫アッセイで使用されています {svg_11}. これらのアッセイは、遺伝子研究において非常に重要であり、科学者は遺伝子の機能と調節を理解するのに役立ちます {svg_12}.
電気化学発光
ルミノールは、その入手可能性と低コストのため、最も広く使用されている化学発光化合物の1つです {svg_13}. 酸化剤によって酸化されたルミノールのアルカリ性溶液は、425 nm λ maxで化学発光(CL)を示します {svg_14}.
光開始化学発光
光開始化学発光(LiC)は、標識と発光技術を組み合わせた免疫アッセイ方法です {svg_15}. これは、他の免疫アッセイ技術と比較して、シンプルな原理といくつかの独特の特徴と利点を持っています {svg_16}.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Future research directions include the mechanism of antioxidant activity of Limonol, how the concentration of Limonol affects pharmacological effects and toxicity, finding ways to reduce the toxicity of Limonol, and structural modification of Limonol—one of the key methods necessary to enhance pharmacological activity and bioavailability .
作用機序
Target of Action
Limonol, a natural tetracyclic triterpenoid compound, has been found to induce cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21 . It is believed that limonol may exert its therapeutic effect directly in rat intestinal target tissue through local intestinal absorption .
Mode of Action
Limonol interacts with its targets, primarily oncogenes p53 and p21, leading to their inhibition . This inhibition triggers the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways , which are crucial for the induction of apoptosis in cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by limonol is the apoptosis pathway. By inhibiting oncogenes and activating endogenous pathways, limonol triggers a cascade of biochemical reactions that lead to programmed cell death, or apoptosis . This is particularly significant in the context of cancer cells, where the induction of apoptosis can help control the proliferation of malignant cells.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that limonol has poor bioavailability . The main metabolic pathways of limonol are reduction, hydrolysis, and methylation . The position and group of the substituents of limonol are key in affecting its pharmacological activity and bioavailability .
Result of Action
The primary result of limonol’s action is the induction of apoptosis in cancer cells . By inhibiting the expression of oncogenes and activating apoptosis pathways, limonol can effectively trigger the death of cancer cells. This makes limonol a potential candidate for use in cancer therapy.
Action Environment
The action of limonol can be influenced by various environmental factors. For instance, the bioavailability of limonol can be affected by the presence of other compounds that can interfere with its absorption or metabolism . Furthermore, the efficacy of limonol can be influenced by the specific characteristics of the target cells, including their genetic makeup and the presence of specific receptors. More research is needed to fully understand how these and other environmental factors can influence the action, efficacy, and stability of limonol.
生化学分析
Biochemical Properties
Limonol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Heat Shock Protein 90 (Hsp90), where limonol acts as an inhibitor . This interaction compromises the chaperone activity of Hsp90, leading to the depletion of client proteins such as c-Raf and pAkt in cell lines . Additionally, limonol exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
Limonol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, limonol has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of limonol involves several key interactions at the molecular level. Limonol binds to Hsp90, inhibiting its ATPase activity and compromising its chaperone function . This inhibition leads to the degradation of client proteins, disrupting cellular signaling pathways. Additionally, limonol modulates gene expression by activating transcription factors involved in antioxidant and anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of limonol change over time. Limonol is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that limonol maintains its biological activity over extended periods, with sustained effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of limonol vary with different dosages in animal models. At low doses, limonol exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, limonol can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of limonol are maximized at specific dosage ranges.
Metabolic Pathways
Limonol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . Limonol also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
Limonol is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of limonol are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution.
Subcellular Localization
Limonol exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, limonol has been shown to localize to the mitochondria, where it modulates mitochondrial function and oxidative stress response . This subcellular localization is crucial for its biological activity and therapeutic effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Limonol can be achieved through the cyclization of citronellal using a Lewis acid catalyst.", "Starting Materials": [ "Citronellal", "Lewis acid catalyst" ], "Reaction": [ "Add Lewis acid catalyst to citronellal in a suitable solvent such as dichloromethane or chloroform", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool and extract the product with a suitable solvent such as ether or hexane", "Purify the product by distillation or recrystallization" ] } | |
CAS番号 |
989-61-7 |
分子式 |
C26H32O8 |
分子量 |
472.5 g/mol |
IUPAC名 |
(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChIキー |
ZFIURKZEANVFML-FNTQHQORSA-N |
異性体SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |
SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
正規SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Liminol; |
製品の起源 |
United States |
Q & A
Q1: What is the primary mode of action of Limonol and its derivatives against insects?
A1: [] Studies show that Limonol derivatives, specifically Epilimonol and Limonol diosphenol, exhibit strong antifeedant activity against insects like the Colorado potato beetle (Leptinotarsa decemlineata). These compounds primarily act by deterring feeding at the host acceptance level, effectively reducing insect food consumption and growth. []
Q2: How does Limonol's structure contribute to its inhibitory effect on Heat Shock Protein 90 (Hsp90)?
A2: Research indicates that the limonol moiety within Limonol derivatives plays a crucial role in inhibiting Hsp90α. [] Specifically, Cedrelosin A, 7α-Limonylacetate, and Cedrelosin B have shown significant disruption of Hsp90α chaperone activity. This disruption leads to the depletion of Hsp90 client proteins like c-Raf and pAkt in cancer cell lines. [] Computational modeling suggests that specific structural features within the limonol moiety facilitate high-affinity binding to Hsp90, contributing to its inhibitory effects. []
Q3: What is the impact of structural modifications on the biological activity of Limonol?
A3: [] Research on Limonoids, a family of compounds to which Limonol belongs, highlights the significant influence of structural modifications on their biological activities. For instance, studies investigating the effects of seven limonoids on sleep time in mice revealed variations in potency based on subtle structural differences. [] While most limonoids tested shortened the sleep time induced by anesthetics, Nomilin demonstrated the highest reduction rate. [] These findings underscore the importance of structure-activity relationship studies in understanding and optimizing the biological effects of Limonol and its derivatives.
Q4: What are some known methods for synthesizing Limonol and its derivatives?
A4: [] Limonol and Limonyl acetate can be synthesized from readily available precursors like Limonin. [] Similarly, Obacunone can be utilized to generate other Limonoids like 7α-Obacunol, 7α-Obacunyl acetate, and Deacetylnomilin. [] These synthetic routes generally employ straightforward chemical transformations and offer efficient pathways for obtaining these valuable compounds.
Q5: Are there any insights into the chemical composition and potential applications of essential oils containing Limonol?
A5: [] Analysis of essential oil extracted from Litsea cubeba fruits, a source of Limonol, revealed a complex mixture of volatile compounds. [] Gas chromatography-mass spectrometry (GC-MS) analysis identified a significant percentage of monoterpenes, with Citral being a major constituent alongside other notable compounds like Capric acid, β-Caryophyllene oxide, Linalool, Eucalyptol, and cis-β-Terpineol. [] This complex chemical profile suggests potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Q6: What analytical techniques are commonly employed to characterize and quantify Limonol?
A6: Various spectroscopic and chromatographic techniques are routinely used to identify and quantify Limonol and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, provides detailed structural information. [, ] Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), offer insights into molecular weight and fragmentation patterns, aiding in compound identification. [] High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying Limonoids in complex mixtures. [] Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions and assessing the purity of synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)

